molecular formula C42H74N3O9P B12109223 (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium

(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium

Cat. No.: B12109223
M. Wt: 796.0 g/mol
InChI Key: BLIZUNMGMGOFMQ-UHFFFAOYSA-N
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Description

The compound (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium is a complex organic molecule with potential applications in various scientific fields. This compound features a diazirine group, which is known for its utility in photoaffinity labeling, making it valuable for studying molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium involves multiple steps, including the formation of the diazirine ring, esterification, and phosphonation. The diazirine group is typically synthesized through the reaction of a suitable precursor with a diazo compound under UV light. The esterification process involves the reaction of the diazirine-containing intermediate with an appropriate carboxylic acid derivative. Finally, the phosphonation step introduces the phosphonate group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazirine formation and esterification steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium: can undergo various chemical reactions, including:

    Oxidation: The diazirine group can be oxidized to form reactive intermediates.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazirine group can yield reactive intermediates that can further react to form various products, while reduction of the ester groups results in alcohols.

Scientific Research Applications

(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium: has several scientific research applications:

    Chemistry: Used in photoaffinity labeling to study molecular interactions.

    Biology: Helps in identifying protein-protein interactions and mapping active sites of enzymes.

    Industry: Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium involves the formation of a reactive intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, allowing for the identification of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium: is similar to other diazirine-containing compounds used in photoaffinity labeling, such as:

Uniqueness

The uniqueness of This compound lies in its specific structure, which allows for targeted photoaffinity labeling and the study of molecular interactions with high specificity and efficiency.

Properties

IUPAC Name

[2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIZUNMGMGOFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74N3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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